molecular formula C14H18N6O2 B14685173 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione CAS No. 29342-21-0

2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14685173
CAS No.: 29342-21-0
M. Wt: 302.33 g/mol
InChI Key: IKPZTVQMWPXVCY-UHFFFAOYSA-N
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Description

2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is a unique organic compound characterized by its diazido and tert-butyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common azidating agents include sodium azide and trimethylsilyl azide. The reaction is usually performed in a solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Safety measures are crucial due to the explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the diazido groups into amines.

    Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can replace the azido groups.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexa-diene derivatives.

Scientific Research Applications

2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butyl-1,4-benzoquinone: A related compound with similar structural features but lacks azido groups.

    3,5-Di-tert-butyl-o-benzoquinone: Another quinone derivative with tert-butyl groups but different substitution patterns.

Uniqueness

2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both azido and tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring specific chemical transformations .

Properties

CAS No.

29342-21-0

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

2,5-diazido-3,6-ditert-butylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H18N6O2/c1-13(2,3)7-9(17-19-15)12(22)8(14(4,5)6)10(11(7)21)18-20-16/h1-6H3

InChI Key

IKPZTVQMWPXVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])C(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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